Thieno[3,2-c]pyridine
Overview
Description
Thieno[3,2-c]pyridine is a bicyclic heteroaromatic compound that combines a thiophene ring fused to a pyridine ring. This structure is notable for its potential in medicinal chemistry, particularly as a scaffold for kinase inhibitors. The presence of both sulfur and nitrogen atoms in the ring system allows for unique interactions with biological targets, making it a valuable compound in drug discovery .
Mechanism of Action
Target of Action
Thieno[3,2-c]pyridine is a heterocyclic compound that has been found to interact with several biological targets. It has been identified as an inhibitor of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase involved in regulating the function of G protein-coupled receptors, which play a crucial role in cellular signaling pathways. Additionally, this compound derivatives have been reported to inhibit protein interaction with glycosaminoglycans (GAGs) , which are polysaccharides that contribute to cell-cell and cell-matrix interactions, playing a vital role in cellular processes such as growth, differentiation, and migration.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. For instance, this compound derivatives inhibit GRK2 by binding to its ATP pocket, thereby preventing the kinase from phosphorylating its substrates . This interaction involves the formation of hydrogen bonds with the hinge region of the kinase . In the case of GAGs, this compound derivatives like RX-111 bind directly to heparin, a type of GAG, inhibiting protein-GAG interactions .
Biochemical Pathways
The inhibition of GRK2 by this compound derivatives can affect various signaling pathways mediated by G protein-coupled receptors . On the other hand, the inhibition of protein-GAG interactions can impact multiple cellular processes, given the role of GAGs in cell-cell and cell-matrix interactions .
Result of Action
The inhibition of GRK2 and protein-GAG interactions by this compound derivatives can lead to various molecular and cellular effects. For instance, the inhibition of GRK2 can modulate G protein-coupled receptor signaling, potentially affecting cellular responses to various stimuli . Meanwhile, the inhibition of protein-GAG interactions can disrupt cell-cell and cell-matrix interactions, potentially influencing processes such as cell migration and differentiation .
Biochemical Analysis
Biochemical Properties
Thieno[3,2-c]pyridine derivatives have been identified as inhibitors of the G protein-coupled receptor kinase 2 (GRK2) . The ring nitrogen of this compound forms a hydrogen bond with a backbone amide NH-group of the kinase, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with the hinge region of kinase proteins. The ring nitrogen acts as a hydrogen bond acceptor, interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[3,2-c]pyridine can be synthesized through various methods. One common approach involves the cyclization of 2-aminothiophenes with α,β-unsaturated carbonyl compounds. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the this compound core .
Industrial Production Methods: Industrial production of this compound derivatives often involves multi-step synthesis starting from readily available precursors. The process typically includes steps like halogenation, cyclization, and functional group modifications to achieve the desired derivatives .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include functionalized this compound derivatives, which can be further utilized in drug development and other applications .
Scientific Research Applications
Thieno[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Acts as a probe for studying biological processes.
Medicine: Serves as a scaffold for developing kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of materials with specific electronic properties
Comparison with Similar Compounds
- Thieno[2,3-c]pyridine
- Thieno[2,3-b]pyridine
- Thieno[3,4-c]pyridine
Comparison: Thieno[3,2-c]pyridine is unique due to its specific ring fusion pattern, which influences its electronic properties and reactivity. Compared to thieno[2,3-c]pyridine and thieno[2,3-b]pyridine, this compound often exhibits different biological activities and binding affinities, making it a distinct and valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
thieno[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-3-8-5-6-2-4-9-7(1)6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYRMMMSZSVIGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181663 | |
Record name | 5-Azathianaphthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272-14-0 | |
Record name | Thieno[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=272-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Azathianaphthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Azathianaphthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thieno[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AZATHIANAPHTHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F0Y9D444I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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